N-(2-adamantyl)furan-3-carboxamide

Catalog No.
S7761020
CAS No.
M.F
C15H19NO2
M. Wt
245.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-adamantyl)furan-3-carboxamide

Product Name

N-(2-adamantyl)furan-3-carboxamide

IUPAC Name

N-(2-adamantyl)furan-3-carboxamide

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

InChI

InChI=1S/C15H19NO2/c17-15(11-1-2-18-8-11)16-14-12-4-9-3-10(6-12)7-13(14)5-9/h1-2,8-10,12-14H,3-7H2,(H,16,17)

InChI Key

NTEOZGKURNLSLG-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)C3NC(=O)C4=COC=C4

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)C4=COC=C4

N-(2-adamantyl)furan-3-carboxamide is a synthetic organic compound that belongs to the adamantane family, characterized by its unique cage-like structure formed by four fused cyclohexane rings. The compound has garnered attention due to its potential pharmacological properties and is recognized for its distinctive structural features, which include an adamantyl group and a furan-3-carboxamide moiety. The molecular formula of N-(2-adamantyl)furan-3-carboxamide is C16H19NO2C_{16}H_{19}NO_2, with a molecular weight of approximately 257.33 g/mol. It typically appears as a white crystalline solid that is insoluble in water but soluble in organic solvents such as chloroform and ethanol, with a melting point around 245-246 °C.

, including:

  • Oxidation: This compound can be oxidized under specific conditions to yield oxidized derivatives.
  • Reduction: Reduction reactions may modify the functional groups within the molecule.
  • Substitution: The adamantyl and furan groups can participate in substitution reactions, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary based on the desired transformation, often requiring controlled temperatures and specific solvents.

Several studies have highlighted the biological activity of N-(2-adamantyl)furan-3-carboxamide, demonstrating its potential pharmacological properties:

  • Antiviral Activity: The compound has shown efficacy against various viruses, including influenza A, human immunodeficiency virus, and hepatitis B virus.
  • Antitumor Activity: It has been tested against several types of cancer, including breast cancer, lung cancer, and leukemia, exhibiting promising results.
  • Immunomodulatory Effects: N-(2-adamantyl)furan-3-carboxamide can modulate immune responses by increasing cytokine production and activating immune cells .

The synthesis of N-(2-adamantyl)furan-3-carboxamide typically involves the reaction of 2-hydroxyfuran with 2-adamantanone in the presence of a dehydrating agent. This process yields high yields and can be purified through recrystallization. Various spectroscopic techniques like nuclear magnetic resonance (NMR), X-ray crystallography, and infrared (IR) spectroscopy are employed to confirm the structure of the synthesized compound .

Synthetic Route Overview

  • Starting Materials: 2-hydroxyfuran and 2-adamantanone.
  • Reagents: Dehydrating agents.
  • Conditions: High yield reactions followed by recrystallization for purification.

N-(2-adamantyl)furan-3-carboxamide has various applications across different fields:

  • Pharmaceutical Research: It serves as a building block for synthesizing more complex molecules with potential therapeutic effects.
  • Biological Studies: The compound is utilized as a probe or ligand to investigate molecular interactions in biological systems.
  • Material Science: Its unique properties make it suitable for developing new materials with specific functionalities .

Research on N-(2-adamantyl)furan-3-carboxamide has focused on its interactions with biological targets. The adamantyl group contributes steric bulk that influences binding affinity and selectivity towards specific receptors or enzymes. Additionally, the furan moiety may participate in hydrogen bonding and π-π stacking interactions, enhancing the compound's biological activity .

Several compounds share structural similarities with N-(2-adamantyl)furan-3-carboxamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Adamantyl carboxamidesContains adamantyl groupKnown for selective inhibition of human 11β-HSD1
1-adamantyl acetamidesAdamantane core with acetamide functionalityExhibits different biological activities compared to furan derivatives
2-furanyl derivativesFuran ring integrated into various structuresVarying biological activities based on substituents

N-(2-adamantyl)furan-3-carboxamide stands out due to its specific combination of an adamantyl group and a furan-based carboxamide structure, which contributes to its unique pharmacological profile compared to other adamantane derivatives.

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

245.141578849 g/mol

Monoisotopic Mass

245.141578849 g/mol

Heavy Atom Count

18

Dates

Last modified: 01-05-2024

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